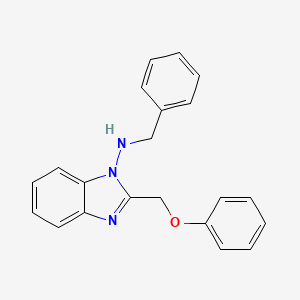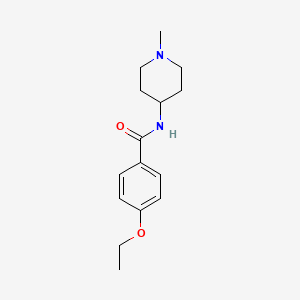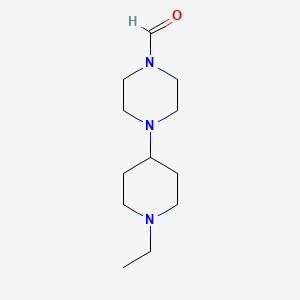![molecular formula C19H19ClN2O2 B5236763 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5236763.png)
1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione, also known as CPP-109, is a chemical compound that has been widely studied for its potential therapeutic effects in treating addiction and other neurological disorders.
Wirkmechanismus
1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione acts as a selective inhibitor of the enzyme known as dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting DAT, 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione increases the levels of dopamine in the brain, which reduces the rewarding effects of cocaine and alcohol and may help to reduce cravings for these substances. The mechanism of action of 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione has been extensively studied and is well understood.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione has been shown to increase dopamine levels in the brain, which can lead to a decrease in the rewarding effects of cocaine and alcohol. It has also been shown to have anxiolytic and antidepressant effects, potentially through its effects on the dopamine system. 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione has been well tolerated in human studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a highly selective inhibitor of DAT, which makes it a useful tool for studying the dopamine system. It is also well tolerated in humans, which makes it a potential candidate for clinical trials. However, 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione has some limitations, including its potential for abuse and its lack of selectivity for other neurotransmitter transporters.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione. One area of interest is in developing new compounds that are more selective for DAT and have fewer off-target effects. Another area of interest is in studying the potential use of 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione in treating other neurological disorders, such as depression and anxiety. Additionally, there is ongoing research on the use of 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione in combination with other drugs for the treatment of addiction. Overall, 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione has shown promise as a potential therapeutic agent for addiction and other neurological disorders, and further research is needed to fully understand its potential.
Synthesemethoden
1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 3-phenylpropanal to form an intermediate, which is then reacted with 2,5-pyrrolidinedione to yield 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione. The synthesis method has been extensively studied and optimized to yield high purity and yield of 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione has been studied for its potential therapeutic effects in treating addiction, specifically cocaine and alcohol addiction. It has been shown to inhibit the enzyme responsible for breaking down cocaine and alcohol in the body, leading to increased levels of these substances in the brain and reducing the rewarding effects of these drugs. 1-(4-chlorophenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione has also been studied for its potential use in treating other neurological disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(3-phenylpropylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-15-8-10-16(11-9-15)22-18(23)13-17(19(22)24)21-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,17,21H,4,7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIXPIVUEWXAQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[(3-phenylpropyl)amino]pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5236696.png)

![4,4'-[(3-chlorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5236704.png)


![3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5236727.png)
![3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5236729.png)
![10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5236732.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B5236736.png)
![N-(5-{[(3,5-dimethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5236743.png)
![{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol](/img/structure/B5236757.png)


![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5236777.png)